molecular formula C16H24FN3O B12227285 2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B12227285
M. Wt: 293.38 g/mol
InChI Key: HOSCTAIQPXHXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring, a cyclohexylmethyl group, and a fluoropyrimidine moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.

    Attachment of the Fluoropyrimidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a fluoropyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The piperidine ring and fluoropyrimidine moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a fluorine atom.

    1-(Cyclohexylmethyl)piperidin-4-yl derivatives: These compounds share the piperidine and cyclohexylmethyl moieties but differ in the attached functional groups.

Uniqueness

The presence of the fluoropyrimidine moiety in 2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine makes it unique compared to other similar compounds. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C16H24FN3O

Molecular Weight

293.38 g/mol

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C16H24FN3O/c17-14-10-18-16(19-11-14)21-15-6-8-20(9-7-15)12-13-4-2-1-3-5-13/h10-11,13,15H,1-9,12H2

InChI Key

HOSCTAIQPXHXPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.